molecular formula C27H27N5OS B11991519 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B11991519
M. Wt: 469.6 g/mol
InChI Key: LZFNIQGKCBYOPP-OGLMXYFKSA-N
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Description

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    1-(4-Fluorophenyl)piperazine: Another compound with a triazole ring, used in medicinal chemistry.

    Acarbose derivatives: Compounds with similar biological activities.

Uniqueness

What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N5OS

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5OS/c1-19(2)22-15-11-21(12-16-22)17-28-29-25(33)18-34-27-31-30-26(23-13-9-20(3)10-14-23)32(27)24-7-5-4-6-8-24/h4-17,19H,18H2,1-3H3,(H,29,33)/b28-17+

InChI Key

LZFNIQGKCBYOPP-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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